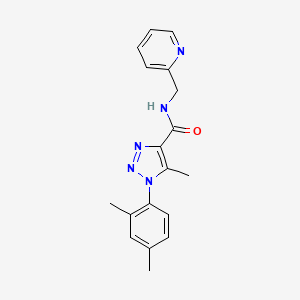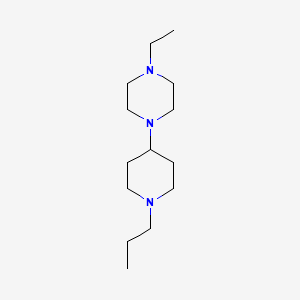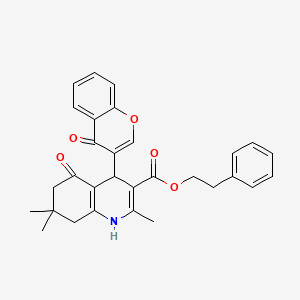![molecular formula C22H27N3O2 B5022101 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine](/img/structure/B5022101.png)
4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine is a chemical compound with a molecular formula of C26H29N3O2. It is commonly referred to as PBD-150, and it is a potent and selective inhibitor of the dopamine transporter. The compound has been widely studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
作用机制
The mechanism of action of 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine involves the inhibition of the dopamine transporter. The compound binds to the transporter protein, preventing the reuptake of dopamine into the presynaptic neuron. This leads to increased dopamine concentration in the synaptic cleft, which enhances neurotransmission and reduces symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the dopamine transporter. The compound has been shown to increase dopamine concentration in various regions of the brain, leading to improved neurotransmission. This effect has been associated with reduced symptoms of Parkinson's disease and this compound in preclinical studies.
实验室实验的优点和局限性
The advantages of using 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine in lab experiments include its potency and selectivity for the dopamine transporter. The compound has been shown to be highly effective in inhibiting the transporter and increasing dopamine concentration in the synaptic cleft. However, the limitations of using PBD-150 include its potential toxicity and limited solubility in aqueous solutions. These factors may limit its use in certain experimental settings.
未来方向
For the study of 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine include further investigation of its potential therapeutic applications in neurological disorders. Preclinical studies have shown promising results in the treatment of Parkinson's disease and this compound, and future research may focus on the development of clinical trials to evaluate its safety and efficacy in humans. Additionally, the compound's mechanism of action and biochemical effects may be further explored to gain a better understanding of its potential use in other neurological disorders.
合成方法
The synthesis of 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine involves several steps, including the condensation of 4-phenyl-1-piperazinecarboxylic acid with 3-(chloromethyl)benzoic acid, followed by the reaction with morpholine. The final product is obtained after purification using various techniques, such as column chromatography and recrystallization. The synthesis of this compound has been reported in several scientific journals, and it is considered a well-established method.
科学研究应用
4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and this compound. The compound has been shown to inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. By blocking the dopamine transporter, PBD-150 increases the concentration of dopamine in the synaptic cleft, leading to improved neurotransmission and reduced symptoms of neurological disorders.
属性
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(25-11-9-24(10-12-25)21-7-2-1-3-8-21)20-6-4-5-19(17-20)18-23-13-15-27-16-14-23/h1-8,17H,9-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSBPNFKZBFKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazino}-4-oxobutanoic acid](/img/structure/B5022020.png)
![1-nitro-4-[(phenylthio)methoxy]benzene](/img/structure/B5022028.png)
![5-{[(4-methoxybenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5022036.png)

![2-(4-methoxyphenyl)-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5022048.png)



![ethyl [5-(3-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5022095.png)
![1-methyl-5-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5022102.png)

![methyl 4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5022119.png)
![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5022121.png)
